molecular formula C11H10O4 B11895490 2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione

2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione

Cat. No.: B11895490
M. Wt: 206.19 g/mol
InChI Key: HAUKMIQLUXFUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with ethoxy and hydroxy functional groups. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be cyclized to form the indene structure.

    Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, followed by cyclization to form the indene structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. This may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1H-indene-1,3(2H)-dione: Lacks the ethoxy group, which may affect its chemical properties and applications.

    2-Ethoxy-1H-indene-1,3(2H)-dione: Lacks the hydroxy group, which may influence its reactivity and biological activity.

    1H-Indene-1,3(2H)-dione: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness

2-Ethoxy-2-hydroxy-1H-indene-1,3(2H)-dione is unique due to the presence of both ethoxy and hydroxy functional groups, which confer distinct chemical properties and potential applications. These functional groups may enhance its reactivity, solubility, and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-ethoxy-2-hydroxyindene-1,3-dione

InChI

InChI=1S/C11H10O4/c1-2-15-11(14)9(12)7-5-3-4-6-8(7)10(11)13/h3-6,14H,2H2,1H3

InChI Key

HAUKMIQLUXFUDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(=O)C2=CC=CC=C2C1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.